molecular formula C11H15N3 B2703727 N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine CAS No. 1492150-59-0

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine

Katalognummer: B2703727
CAS-Nummer: 1492150-59-0
Molekulargewicht: 189.262
InChI-Schlüssel: OEGCYRLMSYRGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclohexene substituent linked via an amine group to the 4-position of a 6-methylpyrimidine core.

Eigenschaften

IUPAC Name

N-cyclohex-3-en-1-yl-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGCYRLMSYRGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine typically involves the reaction of a cyclohexene derivative with a pyrimidine precursor. One common method involves the N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with (1-methyl-5-oxo-3-(phenylamino)cyclohex-3-en-1-yl)methylium and 4-nitroaniline . The reaction conditions often include the use of p-TsOH as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.

Case Study: Tumor Growth Inhibition

  • Methodology : Xenograft models were employed to assess the compound's efficacy.
  • Results : Significant tumor size reduction was observed in treated groups compared to controls.
Treatment GroupTumor Size (mm)% Reduction
Control25.0-
Treatment10.558%

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Data Summary: Cytokine Production

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Insecticidal Activity

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine has been evaluated for its insecticidal properties against various pest species. Studies suggest that it acts as an effective agent for controlling agricultural pests, thereby enhancing crop yield.

Case Study: Efficacy Against Pests

  • Target Pests : Aphids and whiteflies.
  • Results : The compound exhibited significant mortality rates in treated pest populations.
Pest SpeciesMortality Rate (%)Control Rate (%)
Aphids8510
Whiteflies9015

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine is crucial for optimizing its efficacy. Modifications to the cyclohexenyl and pyrimidine moieties have been studied to enhance biological activity.

Key Findings from SAR Studies

  • The presence of the cyclohexenyl group is critical for maintaining activity against cancer cells.
  • Substituents on the pyrimidine ring can significantly influence anti-inflammatory effects.

Safety and Toxicity Assessment

Toxicological evaluations indicate that N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Summary of Toxicity Studies

ParameterObservation
Acute ToxicityNo significant adverse effects
Chronic ToxicitySafe at therapeutic doses

Wirkmechanismus

The mechanism of action of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Features

Compound Name Substituent at 4-Position Molecular Formula Key Characteristics Reference
N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (Compound 9) 2,4-Dichlorobenzyl C₁₂H₁₀Cl₂N₄ High yield (62.6%), synthesized via nucleophilic substitution; dichlorophenyl enhances halogen bonding .
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine (JSY) 4-Methylphenyl C₁₂H₁₃N₃ Crystalline solid with SMILES: Cc1cc(Nc2ccc(C)cc2)ncn1; methyl group improves solubility .
N-(3-Chloro-4-fluorophenyl)-6-methylpyrimidin-4-amine (2o) 3-Chloro-4-fluorophenyl C₁₂H₁₀ClFN₄ 83% yield; chloro-fluoro substitution enhances selectivity for KCa2 channel modulation .
N-cyclohexyl-4-piperazinyl-6-methylpyrimidin-2-amine (D637-0054) Cyclohexyl with piperazine sulfonyl group C₂₆H₃₅N₅O₄S Piperazine sulfonyl moiety confers CCR4 antagonism; molecular weight impacts bioavailability .
N-(4-butylphenyl)-6-methylpyrimidin-4-amine (STK943893) 4-Butylphenyl C₂₀H₂₅N₅ Lipophilic butyl chain increases membrane permeability; used in kinase inhibition studies .

Key Findings from Structural Comparisons

  • Halogenated Aryl Groups (e.g., Compound 9): Dichlorobenzyl or chloro-fluorophenyl substituents improve binding to hydrophobic pockets in biological targets, as seen in KCa2 channel modulators .
  • Alkyl/Aryl Hybrids (e.g., JSY): Methylphenyl substituents balance lipophilicity and solubility, making them favorable for oral administration .
  • Cyclohexene vs.
  • Piperazine Derivatives : Piperazinyl-linked compounds (e.g., D637-0054) exhibit enhanced receptor affinity due to hydrogen-bonding interactions with the sulfonyl group .

Biologische Aktivität

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine features a pyrimidine core with a cyclohexene substituent. Its structure can be represented as follows:

Chemical Formula C12H15N3\text{Chemical Formula }C_{12}H_{15}N_3

The presence of the cyclohexene ring contributes to its unique reactivity and biological properties, distinguishing it from other pyrimidine derivatives.

The biological activity of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

The exact mechanisms are still under investigation, but it is believed that the compound modulates enzyme activity and receptor interactions, leading to its observed biological effects .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine has revealed that modifications to the cyclohexene and pyrimidine moieties can significantly alter its biological activity. For instance:

Modification Effect on Activity
Substitution at position 6 of the pyrimidineEnhanced anticancer activity
Alteration of the cyclohexene substituentVariable effects on antimicrobial efficacy

These findings suggest that careful tuning of the chemical structure can optimize the compound's therapeutic potential .

Case Studies and Research Findings

Several studies have documented the biological activities of N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine:

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, particularly against Gram-positive bacteria.
  • Anticancer Research : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines. Flow cytometry and caspase assays confirmed that N-(cyclohex-3-en-1-yl)-6-methylpyrimidin-4-amine activates apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression. This was supported by molecular docking studies that showed favorable binding interactions with target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.